molecular formula C9H12O2 B142911 5-Acetyl-4-methylcyclohex-3-en-1-one CAS No. 145300-01-2

5-Acetyl-4-methylcyclohex-3-en-1-one

Cat. No. B142911
M. Wt: 152.19 g/mol
InChI Key: HFBDOYIXUCWWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-4-methylcyclohex-3-en-1-one is a cyclic ketone that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that has a characteristic aroma, and it is commonly used as a flavoring agent in the food industry. However, its potential applications in the field of science and medicine have attracted significant interest in recent years.

Mechanism Of Action

The mechanism of action of 5-Acetyl-4-methylcyclohex-3-en-1-one is not fully understood. However, it has been proposed that it exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.

Biochemical And Physiological Effects

Studies have shown that 5-Acetyl-4-methylcyclohex-3-en-1-one exhibits a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. Additionally, it has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Acetyl-4-methylcyclohex-3-en-1-one in lab experiments is its low cost and easy availability. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of using 5-Acetyl-4-methylcyclohex-3-en-1-one is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 5-Acetyl-4-methylcyclohex-3-en-1-one in scientific research. One potential application is in the development of novel anti-inflammatory and anticancer drugs. Additionally, it has been proposed that 5-Acetyl-4-methylcyclohex-3-en-1-one could be used as a chiral auxiliary in asymmetric synthesis to produce enantiopure compounds. Moreover, further studies are needed to fully understand the mechanism of action of 5-Acetyl-4-methylcyclohex-3-en-1-one and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, 5-Acetyl-4-methylcyclohex-3-en-1-one is a cyclic ketone that has been widely used in scientific research due to its unique properties. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor activities. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis. Despite its potential applications, further studies are needed to fully understand the mechanism of action of 5-Acetyl-4-methylcyclohex-3-en-1-one and its potential applications in various fields of science and medicine.

Synthesis Methods

The synthesis of 5-Acetyl-4-methylcyclohex-3-en-1-one can be achieved through various methods, including the aldol condensation reaction and the Claisen-Schmidt reaction. The aldol condensation reaction involves the reaction of acetone with p-tolualdehyde in the presence of a base catalyst, while the Claisen-Schmidt reaction involves the reaction of acetophenone with p-tolualdehyde in the presence of a base catalyst.

Scientific Research Applications

5-Acetyl-4-methylcyclohex-3-en-1-one has been extensively used in scientific research due to its unique properties. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities. Additionally, it has been used as a chiral auxiliary in asymmetric synthesis.

properties

CAS RN

145300-01-2

Product Name

5-Acetyl-4-methylcyclohex-3-en-1-one

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

5-acetyl-4-methylcyclohex-3-en-1-one

InChI

InChI=1S/C9H12O2/c1-6-3-4-8(11)5-9(6)7(2)10/h3,9H,4-5H2,1-2H3

InChI Key

HFBDOYIXUCWWHY-UHFFFAOYSA-N

SMILES

CC1=CCC(=O)CC1C(=O)C

Canonical SMILES

CC1=CCC(=O)CC1C(=O)C

synonyms

3-Cyclohexen-1-one, 5-acetyl-4-methyl- (9CI)

Origin of Product

United States

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